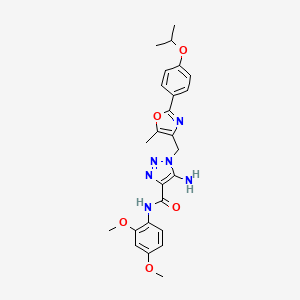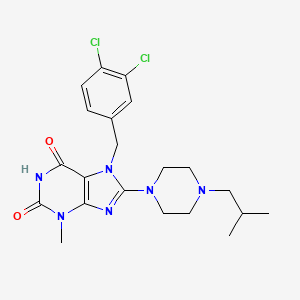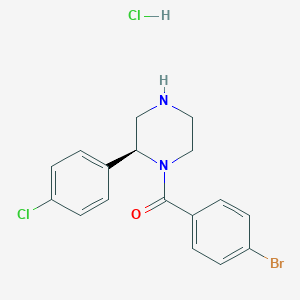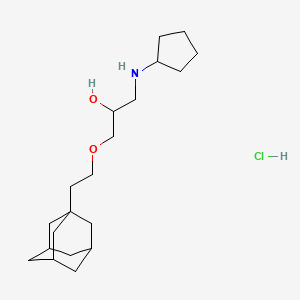![molecular formula C13H16N4O4 B2397816 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide CAS No. 2034372-24-0](/img/structure/B2397816.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide is a complex organic compound with a fascinating structure
Mechanism of Action
Target of Action
The primary target of this compound is currently under investigation. Compounds with similar structures, such as dihydropyrido[2,3-d]pyrimidine, have been found to be effective against certain diseases . For instance, dihydropyrido[2,3-d]pyrimidine 4 is commonly investigated as a safe and highly effective antileishmanial pharmaceutical .
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways, leading to a wide range of downstream effects
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. It has been predicted that most of the synthesized compounds with similar structures have good pharmacokinetics properties . This suggests that the compound may have favorable bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide typically involves multi-step processes:
Formation of the Pyrido[2,3-d]pyrimidine Core: : This step often requires cyclization reactions under controlled conditions.
Functional Group Modification: : Introduction of the ethyl and methoxypropanamide groups usually follows, using standard organic reactions like alkylation and amidation.
Industrial Production Methods
For industrial-scale production, the processes are optimized to increase yield and reduce costs, often involving catalytic methods and advanced purification techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide undergoes several types of chemical reactions:
Oxidation: : This compound can be oxidized, affecting the pyrimidine ring and methoxy groups.
Reduction: : It can also be reduced, particularly at the ketone groups within the dioxopyridine ring.
Substitution: : Electrophilic substitution reactions are common, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: : Commonly involves reagents like potassium permanganate under acidic conditions.
Reduction: : Sodium borohydride or hydrogenation over a palladium catalyst.
Substitution: : Uses halogenating agents or other electrophiles under mild conditions.
Major Products
Oxidized derivatives often lead to carboxylic acids or related structures.
Reduction usually results in alcohols or amines.
Substitution often yields various substituted pyrido[2,3-d]pyrimidines.
Scientific Research Applications
Chemistry
In organic chemistry, it serves as a precursor for complex molecule synthesis and a model compound for studying pyrimidine-related reactions.
Biology
In biological studies, its derivatives are used to probe enzyme functions and interactions within cellular pathways.
Medicine
This compound and its analogs have been investigated for their potential as pharmaceutical agents, particularly in cancer research and antiviral studies due to their interaction with DNA and protein kinases.
Industry
In the industrial sector, it may be used in the synthesis of specialty chemicals and materials science research.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dioxopyrimidin-1(2H)-yl)ethane-1-sulfonamide
N-(4-oxo-3,4-dihydropyrimidin-2-yl)ethyl)-methanesulfonamide
Uniqueness
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide stands out due to its distinctive structure, enabling unique interactions with biological targets and offering potential for new therapeutic applications that its peers cannot achieve.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-methoxypropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-21-8-4-10(18)14-6-7-17-12(19)9-3-2-5-15-11(9)16-13(17)20/h2-3,5H,4,6-8H2,1H3,(H,14,18)(H,15,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDWPTCDYMKKDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NCCN1C(=O)C2=C(NC1=O)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile](/img/structure/B2397734.png)


![8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2397743.png)

![(2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B2397745.png)
![1-(3-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2397747.png)

![N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2397750.png)
![7-(2,3-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2397751.png)


![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2397756.png)
